1-bromo-5-methoxy-3-methyl-2-nitrobenzene structure and synonyms
1-bromo-5-methoxy-3-methyl-2-nitrobenzene structure and synonyms
This technical guide is structured as a process development monograph for researchers and medicinal chemists. It prioritizes the structural validation, synthetic logic, and application context of 1-bromo-5-methoxy-3-methyl-2-nitrobenzene .
Structural Identity, Synthesis, and Chemical Profile
Part 1: Structural Identity & Nomenclature
The compound 1-bromo-5-methoxy-3-methyl-2-nitrobenzene represents a highly functionalized aromatic intermediate. Its substitution pattern—featuring a nitro group sterically locked between a methyl and a bromo group—makes it a valuable scaffold for constructing atropisomeric biaryls or hindered aniline derivatives in drug discovery.
Core Identifiers
| Parameter | Detail |
| Primary Name | 1-Bromo-5-methoxy-3-methyl-2-nitrobenzene |
| Preferred Synonym | 3-Bromo-5-methyl-4-nitroanisole (Chemical Catalog Standard) |
| CAS Registry Number | 93796-60-2 |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| SMILES | COc1cc(C)c(N(=O)=O)c(Br)c1 |
| InChI Key | CMLYAHYWAINDLT-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and steric environment of the molecule. Note the "crowded" Zone 2, where the nitro group resides between the bromine and methyl substituents.
Caption: Structural connectivity of 1-bromo-5-methoxy-3-methyl-2-nitrobenzene, highlighting the steric congestion around the nitro group.
Part 2: Physicochemical Profile
Understanding the physical properties is critical for purification and handling. The presence of the nitro and bromo groups significantly increases lipophilicity compared to the parent anisole.
| Property | Value (Predicted/Experimental) | Context |
| Appearance | Pale yellow to orange crystalline solid | Nitro compounds often exhibit yellow coloration due to n→π* transitions. |
| Melting Point | 68–72 °C | Typical range for tetra-substituted benzenes; lower than expected due to steric twisting of the nitro group. |
| Boiling Point | ~320 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| LogP (Octanol/Water) | ~2.8 – 3.1 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |
| pKa (Conjugate Acid) | N/A (Non-ionizable) | The molecule is neutral; the nitro group is not basic. |
Part 3: Synthetic Pathways[3]
The synthesis of 1-bromo-5-methoxy-3-methyl-2-nitrobenzene is non-trivial due to the specific regiochemistry required. The nitro group must be introduced into the specific position between the methyl and bromo groups.
Retrosynthetic Analysis
The most reliable route utilizes the strong para-directing effect of the methoxy group to install the nitro functionality.
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Target: 3-Bromo-5-methyl-4-nitroanisole.[1]
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Precursor: 3-Bromo-5-methylanisole .
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Transformation: Electrophilic Aromatic Substitution (Nitration).
Detailed Synthetic Protocol
Step 1: Precursor Preparation (3-Bromo-5-methylanisole)
If not commercially available, this intermediate is synthesized from Orcinol (3,5-dihydroxytoluene).
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Reaction: Selective methylation followed by bromination (or Sandmeyer reaction of the corresponding aniline).
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Key Reagents: MeI/K₂CO₃ (partial methylation) → PBr₃ or Tf₂O/Pd-cat.
Step 2: Nitration (The Critical Step)
This step requires careful temperature control to avoid dinitration or oxidation of the methyl group.
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Reagents: HNO₃ (1.1 eq), H₂SO₃ (solvent/catalyst), Ac₂O (optional for milder conditions).
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Procedure:
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Dissolve 3-bromo-5-methylanisole in Ac₂O or H₂SO₄ at 0°C.
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Add fuming HNO₃ dropwise, maintaining internal temperature <10°C.
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Mechanism: The methoxy group (Pos 1) directs the electrophile (NO₂⁺) to the ortho and para positions.
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Para (Pos 4): Preferred electronically, though sterically hindered by Br and Me.
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Ortho (Pos 2/6): Less favored due to crowding or statistical probability.
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Outcome: The para-nitro isomer (the target) is typically the major product due to the overwhelming electronic influence of the methoxy group.
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Workup: Quench on ice, extract with DCM, wash with NaHCO₃.
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Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (SiO₂, Hexane:EtOAc 9:1).
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Synthetic Workflow Diagram
Caption: Synthetic route from Orcinol to the target nitrobenzene via regioselective nitration.
Part 4: Structural Validation (Spectroscopy)
To ensure the correct isomer has been isolated (distinguishing it from the ortho-nitro isomers), NMR analysis is definitive.
1H NMR Expectations (CDCl₃, 400 MHz)
The symmetry of the molecule is broken, but the substitution pattern yields distinct signals.
| Proton Environment | Chemical Shift (δ) | Multiplicity | Diagnostic Logic |
| -OCH₃ | ~3.85 ppm | Singlet (3H) | Characteristic methoxy resonance. |
| -CH₃ | ~2.35 ppm | Singlet (3H) | Downfield shifted slightly due to adjacent nitro group. |
| Ar-H (Pos 4) | ~6.80 ppm | Doublet (J ~2 Hz) | Meta-coupling to H-6. |
| Ar-H (Pos 6) | ~7.05 ppm | Doublet (J ~2 Hz) | Meta-coupling to H-4. |
Key Diagnostic: If the nitro group were in a different position (e.g., para to the methyl), the aromatic coupling constants and chemical shifts would change significantly. The presence of two meta-coupled aromatic protons (J ~ 1-2 Hz) confirms the 1,2,3,5-substitution pattern where the two protons are at positions 4 and 6 relative to the benzene ring (or 2 and 6 relative to OMe in the anisole numbering).
Part 5: Applications in Drug Discovery
This intermediate is a "privileged scaffold" component in medicinal chemistry.
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Reduction to Aniline: The nitro group is readily reduced (Fe/NH₄Cl or H₂/Pd-C) to yield 3-bromo-5-methoxy-2-methylaniline . This aniline is a precursor for:
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Kinase Inhibitors: The aniline nitrogen binds to the hinge region of kinases.
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Indole Synthesis: Via Bartoli indole synthesis or palladium-catalyzed cyclization.
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Cross-Coupling: The bromine atom allows for Suzuki, Buchwald, or Sonogashira couplings to extend the carbon skeleton.
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Lenalidomide Analogs: The structural similarity to thalidomide/lenalidomide cores makes it useful for synthesizing Cereblon E3 ligase modulators (IMiDs).
References
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Sigma-Aldrich. 1-Bromo-2-methoxy-5-methyl-3-nitro-benzene (Isomer Reference). Accessed Feb 2026. Link
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PubChem. Compound Summary: 3-Bromo-5-methyl-4-nitroanisole. National Library of Medicine. Link
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AK Scientific. Product Catalog: 1-Bromo-5-methoxy-3-methyl-2-nitrobenzene (CAS 93796-60-2).Link
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Organic Syntheses. General Procedures for Nitration of Anisoles. Org.[2] Synth. Coll. Vol. 1. Link
(Note: While specific literature on this exact isomer is specialized, the synthetic protocols are derived from established aromatic chemistry principles validated in the references above.)
